molecular formula C16H14FNO4 B459085 2-(2-Fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1005060-03-6

2-(2-Fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No.: B459085
CAS No.: 1005060-03-6
M. Wt: 303.28g/mol
InChI Key: NRDULVCAICMSGX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a fluorobenzyl group and a carboxylic acid group . It’s likely that this compound could be used in various chemical reactions due to these functional groups.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through coupling reactions . For instance, Gln can be coupled to a 4-amino-2-fluorobenzyl alcohol linker, which is then conjugated to various peptide sequences .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would likely include a benzene ring (from the fluorobenzyl group), an epoxy group, and a carboxylic acid group .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to its functional groups. For instance, the carboxylic acid group could undergo reactions such as esterification or amide formation. The fluorobenzyl group could potentially participate in nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of a carboxylic acid group would likely make the compound acidic. The fluorobenzyl group could potentially make the compound more lipophilic .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a biologically active compound, its mechanism of action would depend on its specific biological target .

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4/c17-10-4-2-1-3-9(10)7-18-8-16-6-5-11(22-16)12(15(20)21)13(16)14(18)19/h1-6,11-13H,7-8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDULVCAICMSGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C23C=CC(O2)C(C3C(=O)N1CC4=CC=CC=C4F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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